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| Drug Delivery | 4-Aminopyridine-based fatty acid amide organo/hydrogels [1] | • MGC: 0.7% - 2.5%

(w/v) • Thermal Stability: Gel-sol transition at 65°C - 95°C • Drug Release: ~40-70% Theophylline release

in 8 hours • Cytotoxicity: Significant activity against A549 cancer cells | • Gelation: Tested in various

organic solvents and aqueous mixtures. • Rheology: Mechanical strength assessed via rheometry. • Drug

Release: Studied at pH 5.5 and 7.4 using UV-Vis spectroscopy. • Cytotoxicity: Evaluated using MTT assay

on A549 and Vero cell lines. | Performance is highly dependent on alkyl chain length; longer chains (C22)

confer superior mechanical strength and controlled drug release [1]. | | Corrosion Inhibition | Naphthamide

(6C-9C) & Benzamide (6C-9C) derivatives [2] | • Inhibition Efficiency: Up to ~80% for naphthamide 9C •

Adsorption: Stable layer formation on mild steel • HOMO-LUMO Gap: Smaller gap for naphthamides

indicates higher reactivity | • Electrochemical Tests: OCP and potentiodynamic polarization in 1.0 M

H2SO4. • Spectroscopy: IR and NMR for structure confirmation. • Theoretical Modeling: DFT calculations

and MD simulations. | Naphthalene-based amides outperform benzene-based analogues due to stronger π-π

adsorption and lower HOMO-LUMO energy gaps [2]. | | Antibacterial Agents | Fatty Hydroxamic Acids

(FHA) & Fatty Hydrazide Hydrates (FHH) from EVOO [3] | • Antibacterial Activity: Effective against S.

aureus and E. coli • Oil Conversion: Optimized by varying molar ratio, time, and temperature | • Synthesis:

Refluxing EVOO with hydroxylamine or hydrazine hydrate. • Characterization: FTIR, NMR, and DFT
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calculations. • Antibacterial Assay: Agar well diffusion method. | Provides a one-step, environmentally

friendly synthesis path for biocompatible antibacterial agents [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key

experimental methodologies cited.

Synthesis of Fatty Amides via Reflux (for Antibacterial Application) [3]

Reaction Conditions: Extra virgin olive oil (EVOO) is reacted with amines like hydroxylamine

hydrochloride or hydrazine hydrate.
Optimization Parameters: The process is optimized by varying the molar ratio of EVOO to the

amine (e.g., 1:6 to 1:10), reaction time (2-8 hours), and temperature (60-100°C).
Characterization: The resulting fatty amides (FHA and FHH) are characterized using Fourier-

Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR)
spectroscopy. Density Functional Theory (DFT) calculations are used to study the chemical

behavior and reaction feasibility.

Gelation and Drug Release Testing (for Drug Delivery) [1]

Gel Preparation: A weighed amount of the synthetic fatty acid amide gelator is added to a
solvent (e.g., 1,4-dioxane, DMSO, or aqueous mixtures) and heated until dissolved. The

solution is then allowed to cool undisturbed at room temperature until a gel forms.
Minimum Gelation Concentration (MGC): The lowest concentration at which the gelator

prevents the solvent from flowing upon inversion of the vial.
Drug Loading and Release: The model drug (e.g., Theophylline) is incorporated during the gel

preparation. The release profile is studied by placing the drug-loaded gel in a buffer solution
(e.g., PBS at pH 7.4 and 5.5) and periodically measuring the drug concentration in the release

medium using UV-Visible spectroscopy.

Electrochemical Corrosion Inhibition Tests (for Industrial Applications) [2]

Setup: A standard three-electrode cell is used, with a mild steel specimen as the working

electrode, immersed in a corrosive medium (1.0 M H2SO4) with and without the inhibitor.

Open Circuit Potential (OCP): The potential of the working electrode is measured against a

reference electrode over time until it stabilizes. A shift towards a more positive potential
indicates the formation of a protective inhibitor layer.
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Potentiodynamic Polarization: The current response is measured while the potential is

dynamically scanned. The inhibition efficiency (%IE) is calculated using the formula: %IE = (1
- (i_corr(inhibited) / i_corr(blank))) * 100 where i_corr is the corrosion

current density.

Biological Pathway and Mechanism Visualizations

The following diagrams illustrate the key signaling pathway and synthesis workflow involved in fatty acid

amide research.

Fatty Acid Amide Hydrolase (FAAH) Signaling Pathway

The diagram below illustrates the role of Fatty Acid Amide Hydrolase (FAAH) in the endocannabinoid

system, a key pathway for therapeutic targeting [4].
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Synthesis Workflow for 4-Aminopyridine-based Gelators
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This workflow outlines the synthetic pathway for creating fatty acid amide-based low-molecular-weight

gelators, as described in the drug delivery study [1].

Synthesis of 4-Aminopyridine Gelators
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The data reveals several critical trends for research and development:

Structure-Activity Relationship (SAR) is Paramount: In drug delivery, longer alkyl chains (C22)
enhance mechanical strength, while in corrosion inhibition, a larger aromatic core (naphthalene vs.

benzene) improves adsorption and efficiency [1] [2]. Performance is highly tunable through rational
molecular design.

Therapeutic Potential Beyond Direct Action: Fatty acid amides serve not only as direct
antibacterial agents [3] but also as enabling technologies for drug delivery [1]. Furthermore, they are

part of a major physiological system (the endocannabinoid system), making FAAH a high-value target
for drug development [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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